3-Isothiocyanato-5-methylpyridine
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Overview
Description
3-Isothiocyanato-5-methylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the third position of a pyridine ring, which also has a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanato-5-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine group being converted to the isothiocyanate group. Another method involves the use of carbon disulfide and a base, such as sodium hydride, to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the isothiocyanate .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves the use of safer and more cost-effective reagents. One such method includes the reaction of 3-amino-5-methylpyridine with phenyl isothiocyanate under nitrogen protection and mild conditions . This method is advantageous due to its low toxicity, low cost, and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as pyrazolones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, often under basic conditions.
Cyclization Reactions: Catalysts such as chiral squaramides are used to facilitate the cyclization process.
Major Products Formed
Thioureas and Thiocarbamates: Formed from substitution reactions with amines and alcohols.
Heterocyclic Compounds: Formed from cyclization reactions, such as bispiro[pyrazolone-thiobutyrolactone] skeletons.
Scientific Research Applications
3-Isothiocyanato-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-5-methylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is the basis for its use in forming thioureas and other derivatives. Additionally, the compound can activate stress response pathways, such as the Nrf2 pathway, which plays a role in its antioxidative and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
3-Isothiocyanatomethylpyridine: Similar structure but with the isothiocyanate group attached to a methyl group at the third position.
4-Isothiocyanato-3-methylpyridine: Similar structure but with the isothiocyanate group at the fourth position.
Phenyl Isothiocyanate: A simpler isothiocyanate compound used in similar reactions.
Uniqueness
3-Isothiocyanato-5-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes
Properties
Molecular Formula |
C7H6N2S |
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Molecular Weight |
150.20 g/mol |
IUPAC Name |
3-isothiocyanato-5-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 |
InChI Key |
WVCBLLBNDBEGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)N=C=S |
Origin of Product |
United States |
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